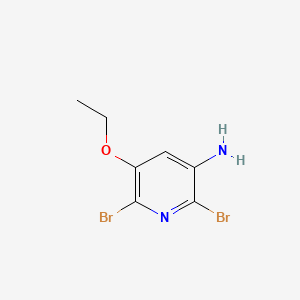

2,6-Dibromo-5-ethoxypyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-5-ethoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Br2N2O/c1-2-12-5-3-4(10)6(8)11-7(5)9/h3H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYDYHKAHAUMOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(C(=C1)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650007 | |

| Record name | 2,6-Dibromo-5-ethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-10-9 | |

| Record name | 2,6-Dibromo-5-ethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2,6-Dibromo-5-ethoxypyridin-3-amine" physical properties

An In-Depth Technical Guide to the Physical Properties and Characterization of 2,6-Dibromo-5-ethoxypyridin-3-amine

Introduction

This compound is a halogenated, substituted pyridine derivative. Compounds of this class are of significant interest to researchers in medicinal chemistry and materials science due to their utility as versatile synthetic building blocks. The pyridine core, functionalized with bromine atoms, an amine group, and an ethoxy group, offers multiple reaction sites for constructing more complex molecular architectures. The bromine atoms, for instance, are ideal handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amine group can be readily derivatized.

This guide serves as a technical resource for scientists and drug development professionals. Given that detailed physical property data for this specific compound is not extensively documented in publicly available literature, this document emphasizes the standard methodologies and logical workflows required for its comprehensive characterization. As a Senior Application Scientist, the focus here is not merely on presenting data, but on explaining the causality behind the experimental choices, ensuring a self-validating approach to characterization that upholds the highest standards of scientific integrity.

Compound Identification and Profile

Correctly identifying a chemical substance is the foundational step upon which all subsequent research is built. The following table summarizes the core identifiers for this compound.

| Identifier | Data | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1000018-10-9 | [1] |

| Molecular Formula | C₇H₈Br₂N₂O | [1] |

| Molecular Weight | 295.96 g/mol | [1] |

| Chemical Structure |  | (Structure generated based on name) |

Core Physical Properties: A Framework for Experimental Determination

The physical properties of a compound dictate its behavior in experimental settings, influencing everything from reaction conditions and purification strategies to formulation and storage. Below are the critical physical properties and the standard, validated protocols for their determination.

Physical State and Appearance

Expert Insight: The initial visual inspection is a simple yet crucial qualitative test. For a compound with a molecular weight of nearly 300 g/mol and multiple polar functional groups, it is expected to be a solid at room temperature. Any deviation, such as being an oil or a low-melting solid, would be important initial information. Color can be an indicator of purity; while many amine-containing compounds are colorless when pure, they can often develop a yellowish or brownish tint upon exposure to air and light due to oxidation.

Experimental Protocol: Visual Inspection

-

Sample Preparation: Place a small amount (approx. 5-10 mg) of the substance on a clean, white watch glass or weighing paper.

-

Observation: Record the physical state (e.g., crystalline solid, amorphous powder, waxy solid) under ambient laboratory lighting.

-

Color Assessment: Note the color of the material.

-

Documentation: Photograph the sample against a neutral background for accurate record-keeping.

Melting Point

Expert Insight: The melting point is one of the most reliable and accessible indicators of a compound's purity. A pure crystalline solid will exhibit a sharp melting range (typically <1-2 °C). A broad melting range often suggests the presence of impurities, which disrupt the crystal lattice and depress the melting point. For novel compounds, an accurately determined melting point is a critical piece of characterization data. Related brominated pyridine compounds often appear as solids.[2]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely crush a small amount of the dry solid into a powder. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Scouting): Heat the block rapidly to get a preliminary, approximate melting point. This prevents spending excessive time in the final, precise measurement.

-

Slow Heating (Precise Measurement): Allow the block to cool well below the approximate melting point. Prepare a new sample and heat the block quickly to within 15-20 °C of the scouted melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Solubility Profile

Expert Insight: Understanding a compound's solubility is paramount for practical applications in synthesis, purification, and biological assays. The presence of both a polar amine and a relatively nonpolar ethoxy group and aromatic core suggests a mixed solubility profile. It is expected to be soluble in moderately polar organic solvents. Solubility in aqueous solutions will likely be dependent on pH, as the amine group can be protonated to form a more soluble salt.

Experimental Protocol: Qualitative Solubility Testing

-

Setup: Arrange a series of labeled test tubes, each containing ~10 mg of this compound.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent. A standard panel should include:

-

Water: (Polar protic)

-

1 M HCl: (Aqueous acid, tests for basic amine protonation)

-

1 M NaOH: (Aqueous base)

-

Methanol/Ethanol: (Polar protic)

-

Acetone/Ethyl Acetate: (Polar aprotic)

-

Dichloromethane (DCM)/Chloroform: (Nonpolar apropic)

-

Hexanes/Toluene: (Nonpolar)

-

-

Observation: Agitate each tube vigorously for 30 seconds. Observe and record whether the compound is fully soluble, partially soluble, or insoluble.

-

Interpretation: This profile provides a robust guide for selecting solvents for reactions (where reactants must be soluble), recrystallization (soluble when hot, insoluble when cold), and chromatography.

Workflow for Physical and Structural Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new or sparsely documented chemical compound like this compound.

Caption: Workflow for the physical and structural characterization of a chemical compound.

Handling, Storage, and Safety

Core Recommendations:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields when handling the compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: As recommended by suppliers, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] This helps to minimize degradation, particularly oxidation of the amine group.

-

First Aid:

Conclusion

This compound is a valuable chemical intermediate whose utility in research and development is predicated on a thorough understanding of its physical properties. This guide provides a comprehensive framework for the systematic characterization of this compound, rooted in established experimental protocols and expert-driven insights. By following a logical workflow encompassing visual inspection, melting point and solubility determination, and spectroscopic analysis, researchers can generate the reliable data necessary to confidently utilize this molecule in their synthetic endeavors. Adherence to rigorous safety and handling protocols is essential to ensure the well-being of laboratory personnel.

References

An In-depth Technical Guide to 2,6-Dibromo-5-ethoxypyridin-3-amine: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,6-Dibromo-5-ethoxypyridin-3-amine, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. While specific peer-reviewed data on this exact molecule is emerging, this document synthesizes available information and provides expert insights based on analogous structures and established chemical principles. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile chemical building block.

Chapter 1: Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 1000018-10-9) is a polysubstituted pyridine ring. The pyridine core is a foundational scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its bioisosteric relationship to a phenyl ring. The specific substitutions on this molecule—two bromine atoms, an ethoxy group, and an amine group—impart a unique combination of reactivity and structural properties.

The bromine atoms at positions 2 and 6 are excellent leaving groups for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the strategic introduction of diverse chemical moieties. The amine group at the 3-position serves as a key nucleophile or a point for amide bond formation, while the ethoxy group at the 5-position modulates the electronic properties and lipophilicity of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1000018-10-9 | [1][2][3] |

| Molecular Formula | C₇H₈Br₂N₂O | [1][2][3] |

| Molecular Weight | 295.96 g/mol | [2][3] |

| Canonical SMILES | CCOC1=C(N=C(C(=C1)N)Br)Br | [1] |

| InChI Key | JBYDYHKAHAUMOL-UHFFFAOYSA-N | [1] |

| Appearance | Not specified (likely off-white to yellow solid) | Inferred |

| Storage | 2-8°C, Refrigerator | [3] |

| Purity | ≥95% | [2] |

Chapter 2: Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Protocol:

A potential synthetic pathway could start from 2-amino-5-ethoxypyridine. The rationale is to introduce the functional groups in a sequence that manages directing effects and reactivity.

-

Step 1: Electrophilic Bromination. The pyridine ring is activated by the amino and ethoxy groups, making it susceptible to electrophilic bromination. Treatment of 2-amino-5-ethoxypyridine with a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent (e.g., acetonitrile or a chlorinated solvent) would likely lead to the introduction of bromine at the ortho and para positions relative to the activating groups. Given the positions, dibromination at the 2 and 6 positions is a feasible outcome.

-

Step 2: Nitration. Following bromination, the introduction of a nitro group, which can later be reduced to the target amine, is necessary. Nitration of the dibrominated intermediate with a mixture of nitric acid and sulfuric acid would be the standard approach. The position of nitration will be directed by the existing substituents.

-

Step 3: Reduction of the Nitro Group. The nitro group is then reduced to an amine. This can be achieved under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using a metal in acidic media (e.g., Fe/HCl or SnCl₂/HCl). This step yields the final product, this compound.

Expertise in Action: Why this Synthetic Strategy?

This proposed route is based on fundamental principles of aromatic chemistry. The sequence of reactions is critical. Bromination before nitration is proposed because the strong activating groups already present on the starting material facilitate the introduction of the halogens. The subsequent reduction of the nitro group is a robust and high-yielding transformation. This logical flow from a readily available starting material represents an efficient and scalable approach to the target molecule.

Caption: A plausible synthetic workflow for this compound.

Chapter 3: Analytical Characterization Workflow

Confirmation of the identity and purity of this compound would require a suite of standard analytical techniques. Each technique provides a piece of the structural puzzle, and together they create a self-validating system of characterization.

Step-by-Step Analytical Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This would be the first step to confirm the proton environment. We would expect to see a singlet for the aromatic proton on the pyridine ring, a quartet and a triplet for the ethoxy group, and a broad singlet for the amine protons. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: This would confirm the carbon skeleton. We would expect to see 7 distinct signals corresponding to the 7 carbon atoms in the molecule. The chemical shifts would be indicative of their electronic environment (e.g., carbons attached to bromine would be shifted downfield).

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule. A key feature to look for would be the characteristic isotopic pattern of two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks).

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy would identify the functional groups present. Key stretches to look for would be the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and alkyl chain, C=C and C=N stretches of the pyridine ring, and the C-O stretch of the ethoxy group.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC would be used to determine the purity of the compound. A reversed-phase method with a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile/water gradient) with UV detection would be employed to separate the main compound from any impurities. Purity is typically reported as a percentage of the total peak area.

-

Caption: Integrated workflow for the analytical characterization of the title compound.

Chapter 4: Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The presence of multiple, orthogonally reactive sites makes it a highly valuable building block.

Role as a Synthetic Intermediate:

-

Cross-Coupling Reactions: As mentioned, the two bromine atoms can be selectively addressed in cross-coupling reactions to build complexity. One bromine could be reacted, followed by a second, different coupling reaction at the other bromine position. This allows for the controlled, stepwise construction of complex molecular architectures.

-

Derivatization of the Amine: The primary amine can be acylated, alkylated, or used in other reactions to introduce a wide variety of side chains or to link the pyridine core to other parts of a larger molecule.

Potential in Protein Degradation:

One chemical supplier categorizes this molecule as a "Protein Degrader Building Block".[2] This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. A typical PROTAC consists of a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two.

This compound could serve as a core scaffold or part of the linker in a PROTAC. The amine group is a common attachment point for linkers, and the bromine atoms can be used to attach the protein-targeting ligand or the E3 ligase ligand via cross-coupling chemistry.

Caption: Conceptual diagram of a PROTAC's mechanism of action.

Chapter 5: Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. However, based on the safety information for structurally related compounds, such as halogenated anilines and pyridines, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[3]

Standard first aid measures for chemical exposure (e.g., flushing skin or eyes with water, moving to fresh air in case of inhalation) should be followed.

Chapter 6: Conclusion and Future Outlook

This compound is a strategically functionalized chemical building block with significant potential for applications in organic synthesis and drug discovery. Its value lies in the combination of an electron-rich pyridine core with multiple, versatile reaction sites. While detailed characterization and application data in the public domain are currently sparse, its classification as a protein degrader building block points towards a promising future in the development of novel therapeutics like PROTACs. As research in this area continues to grow, it is anticipated that the utility of this and similar scaffolds will be further explored and documented in the scientific literature.

References

An In-Depth Technical Guide to 2,6-Dibromo-5-ethoxypyridin-3-amine: A Versatile Scaffold for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2,6-Dibromo-5-ethoxypyridin-3-amine (CAS 1000018-10-9), a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and drug development. While detailed experimental data for this specific compound is not extensively available in peer-reviewed literature, this document consolidates the known information and presents a scientifically grounded perspective on its synthesis, physicochemical properties, reactivity, and potential applications. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this and similar polysubstituted pyridine scaffolds.

Introduction: The Strategic Value of Polysubstituted Aminopyridines

The aminopyridine motif is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceutical agents and clinical candidates.[1] The strategic placement of multiple functional groups on the pyridine ring allows for precise modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like characteristics. Furthermore, the presence of amine and halogen substituents provides versatile handles for a wide range of chemical transformations, enabling the construction of complex molecular architectures.[2][3]

This compound is a prime example of such a highly decorated scaffold. The two bromine atoms at positions 2 and 6 offer distinct opportunities for selective cross-coupling reactions, the amino group at position 3 can be readily functionalized, and the ethoxy group at position 5 influences the electronic properties and steric environment of the molecule. This unique combination of functional groups makes it a valuable intermediate for the synthesis of novel compounds targeting a wide range of therapeutic areas.

Physicochemical Properties

While extensive experimental data for this compound is not publicly available, its fundamental properties can be summarized as follows. It is advisable for researchers to confirm these properties on receipt of a sample.

| Property | Value | Source |

| CAS Number | 1000018-10-9 | [4] |

| Molecular Formula | C₇H₈Br₂N₂O | [4] |

| Molecular Weight | 295.96 g/mol | [4] |

| Appearance | Not specified (likely a solid) | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

| Storage | 2-8°C Refrigerator, under inert atmosphere. | [4] |

Proposed Synthesis and Experimental Protocol

A definitive, peer-reviewed synthesis of this compound is not readily found in the literature. However, a plausible synthetic route can be devised based on established methodologies for the functionalization of pyridine rings. A potential strategy involves the sequential functionalization of a suitable pyridine precursor. One such approach could start from 2,6-dibromopyridine, involving nitration, followed by nucleophilic aromatic substitution to introduce the ethoxy group, and finally, reduction of the nitro group to the desired amine.

Hypothetical Synthetic Pathway:

Caption: Proposed synthetic route to this compound.

Proposed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a theoretical proposition based on analogous reactions and has not been experimentally validated for this specific compound. Optimization will be necessary.

Step 1: Nitration of 2,6-Dibromopyridine

-

To a stirred solution of fuming sulfuric acid (e.g., 20% SO₃) at 0 °C, slowly add 2,6-dibromopyridine (1.0 eq).

-

Maintain the temperature below 10 °C while slowly adding a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours, monitoring by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dibromo-3-nitropyridine.

Step 2: Ethoxylation of 2,6-Dibromo-3-nitropyridine

-

Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.

-

To this solution, add 2,6-dibromo-3-nitropyridine (1.0 eq) dissolved in a minimal amount of absolute ethanol.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The ethoxy group is expected to substitute one of the bromine atoms, likely the one at the 6-position due to electronic effects.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-bromo-6-ethoxy-3-nitropyridine. Purify by column chromatography if necessary.

Step 3: Reduction of the Nitro Group

-

Dissolve the 2-bromo-6-ethoxy-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, iron powder (excess) and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

If using iron, filter the reaction mixture through celite to remove the iron salts and wash with the solvent. Neutralize the filtrate.

-

If using catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Reactivity and Potential Applications in Drug Discovery

The utility of this compound as a building block stems from the distinct reactivity of its functional groups.

Caption: Reactivity of this compound and its potential applications.

-

Cross-Coupling Reactions: The two bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[3] This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, at the 2 and 6 positions. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the other substituents, may allow for selective sequential functionalization.

-

Functionalization of the Amino Group: The primary amino group at the 3-position can be readily acylated, alkylated, or converted into other functional groups. This provides a straightforward way to attach side chains or other pharmacophoric elements.

Given the prevalence of the aminopyridine scaffold in biologically active molecules, this compound is a promising starting material for the synthesis of inhibitors of various enzyme classes, such as kinases, and modulators of G-protein coupled receptors (GPCRs) and ion channels.

Conclusion

This compound is a strategically designed building block that offers multiple avenues for chemical diversification. While specific literature on this compound is scarce, its structural features suggest significant potential for the synthesis of novel and complex molecules in the context of drug discovery. The proposed synthetic route and discussion on its reactivity provide a solid foundation for researchers to begin exploring the utility of this versatile scaffold in their programs. As with any specialized chemical, thorough characterization and optimization of reaction conditions are paramount for its successful application.

References

- 1. WO2019185068A1 - Method of synthesis of 5,6âbis(5âalkoxythiophenâ2âyl)pyrazine-2,3-dicarbonitriles, derivatives of dicyanopyrazine and use thereof - Google Patents [patents.google.com]

- 2. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

"2,6-Dibromo-5-ethoxypyridin-3-amine" solubility profile

An In-depth Technical Guide to the Solubility Profile of 2,6-Dibromo-5-ethoxypyridin-3-amine

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted pyridine derivative that holds potential as a key intermediate in the synthesis of various pharmacologically active molecules. An understanding of its solubility profile is paramount for its effective utilization in drug discovery and development, influencing everything from reaction kinetics in process chemistry to bioavailability in formulation studies. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound and outlines a robust experimental framework for determining its solubility in a range of relevant solvents. The methodologies described herein are grounded in established principles of physical chemistry and are designed to yield accurate and reproducible data for informed decision-making in a research and development setting.

Physicochemical Properties and Predicted Solubility Behavior

A thorough understanding of the inherent physicochemical properties of a compound is the foundation for predicting its solubility behavior. For this compound, we can infer its likely solubility characteristics from its structural features and predicted properties.

| Property | Value | Implication for Solubility |

| Molecular Formula | C₇H₈Br₂N₂O | - |

| Molecular Weight | 311.96 g/mol | The relatively high molecular weight can contribute to lower solubility. |

| Predicted pKa | ~3.8 | This value suggests that this compound is a weak base. Its aqueous solubility is expected to be pH-dependent, increasing significantly in acidic conditions (pH < 3.8) due to the formation of a more soluble protonated species (pyridinium salt). |

| Predicted logP | ~2.7 | A positive logP value in this range indicates a lipophilic ("fat-loving") nature. This suggests that the compound will likely exhibit poor solubility in water but good solubility in a variety of organic solvents. |

| Appearance | Solid (powder/crystals) | As a solid, the energy required to break the crystal lattice (lattice energy) will also influence its solubility. |

The combination of a basic nitrogen atom on the pyridine ring and a lipophilic character suggests that the solubility of this compound will be highly dependent on the solvent system employed, particularly the pH of aqueous solutions.

Experimental Determination of Thermodynamic Solubility: A Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the equilibrium shake-flask method . This method ensures that the solvent is saturated with the solute and that a true equilibrium has been reached. The following protocol provides a detailed, step-by-step approach for determining the solubility of this compound in various solvents.

Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

-

Preparation of Solvent Systems:

-

Aqueous Buffers: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9). This is crucial for understanding the pH-solubility profile, especially given the compound's basic nature.

-

Organic Solvents: Select a range of pharmaceutically relevant organic solvents with varying polarities, such as ethanol, methanol, acetone, acetonitrile, and dimethyl sulfoxide (DMSO).

-

Co-solvent Systems: Prepare mixtures of an organic solvent and water (e.g., 10%, 25%, 50% ethanol in water) to assess solubility in mixed-solvent systems, which are common in formulations.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of appropriately sized, sealable containers (e.g., glass vials). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point could be 5-10 mg of the compound per 1 mL of solvent.

-

Add a precise volume of the chosen solvent to each vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C) to maintain a consistent temperature and provide continuous agitation.

-

Allow the samples to equilibrate for a sufficient period. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change over time).

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To obtain a clear supernatant for analysis, either centrifuge the samples at a high speed or filter the solution using a syringe filter (e.g., 0.22 µm PVDF or PTFE, chosen for chemical compatibility with the solvent). This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.

-

-

Quantification of Dissolved Compound:

-

Carefully aspirate an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

HPLC Method Development: A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a mixture of acetonitrile or methanol and a buffered aqueous solution. The detection wavelength should be set to the λmax of this compound.

-

-

A standard calibration curve must be generated using known concentrations of the compound to ensure accurate quantification.

-

Data Analysis and Reporting

The solubility is calculated from the measured concentration of the diluted supernatant, taking into account the dilution factor. The results should be reported in standard units such as mg/mL or µg/mL.

Example Data Presentation Table:

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) |

| Deionized Water | 25 | ~7 | (Experimental Value) |

| Phosphate Buffer | 25 | 2.0 | (Experimental Value) |

| Phosphate Buffer | 25 | 7.4 | (Experimental Value) |

| Acetate Buffer | 25 | 9.0 | (Experimental Value) |

| Ethanol | 25 | N/A | (Experimental Value) |

| DMSO | 25 | N/A | (Experimental Value) |

| 50% Ethanol/Water | 25 | N/A | (Experimental Value) |

Logical Relationship of pH and Solubility for a Basic Compound

Caption: Relationship between pH and the solubility of a basic compound.

Conclusion

The solubility profile of this compound is a critical parameter that dictates its handling, reactivity, and potential applications in pharmaceutical development. Based on its predicted physicochemical properties, the compound is expected to be lipophilic with poor, but pH-dependent, aqueous solubility. The provided experimental protocol, centered around the robust shake-flask method, offers a comprehensive framework for researchers to accurately determine the solubility of this compound in a variety of solvent systems. The resulting data will be invaluable for guiding process optimization, formulation development, and further preclinical studies.

The Aminopyridine Core: A Technical Guide to Leveraging 2,6-Dibromo-5-ethoxypyridin-3-amine in Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening for the identification of novel lead compounds. This guide provides an in-depth technical overview of the 2,6-Dibromo-5-ethoxypyridin-3-amine core, a privileged scaffold representative of the aminopyridine class of fragments. We will explore its physicochemical properties, strategic application in FBDD campaigns, and provide detailed, field-proven protocols for screening, hit validation, and structure-guided optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of highly functionalized heterocyclic fragments in their discovery programs.

Introduction: The Power of the Fragment

Fragment-Based Drug Discovery (FBDD) operates on a principle of elegant simplicity: identify low-molecular-weight compounds, or "fragments," that bind with low affinity but high efficiency to a biological target.[1][2] These fragments serve as high-quality starting points for the rational, structure-guided evolution into potent, drug-like molecules.[2] Unlike the larger, more complex molecules found in traditional screening libraries, fragments offer a more thorough exploration of chemical space and a higher probability of matching the steric and electronic requirements of a target's binding pockets.[3]

The aminopyridine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in FDA-approved drugs.[4][5][6] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, enhances aqueous solubility, and provides a vector for molecular interactions, making it a versatile scaffold in drug design.[3][7] The 2-aminopyridine subclass, in particular, is a well-established pharmacophore, especially in the development of kinase inhibitors.[8][9]

This guide focuses on This compound as a representative example of a highly decorated aminopyridine fragment. Its unique combination of a hydrogen-bonding amine, two reactive bromine atoms, and an ethoxy group provides a rich platform for both initial binding interactions and subsequent chemical elaboration.

Profiling the Core Fragment: this compound

A successful fragment campaign begins with a deep understanding of the starting chemical matter. The properties of this compound make it an intriguing candidate for an FBDD library.

Physicochemical Properties

Fragments are typically governed by the "Rule of Three," which provides a guideline for properties that lead to higher hit rates and better starting points for optimization.[3][10] Below is a comparison of the predicted properties of our core fragment against these guidelines.

| Property | "Rule of Three" Guideline | Predicted Value for this compound | Analysis |

| Molecular Weight (MW) | < 300 Da | 296.98 g/mol | Compliant. Falls just under the upper limit, offering a good balance of complexity and fragment size. |

| cLogP | ≤ 3 | 2.85 | Compliant. Indicates moderate lipophilicity, which is favorable for achieving adequate solubility for screening while providing a basis for future optimization. |

| Hydrogen Bond Donors (HBD) | ≤ 3 | 1 (amine group) | Compliant. The primary amine is a key interaction point. |

| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 3 (pyridine N, ethoxy O, amine N) | Compliant. Offers multiple points for hydrogen bonding with a target. |

| Rotatable Bonds | ≤ 3 | 2 | Compliant. The low number of rotatable bonds reduces the entropic penalty upon binding. |

| Polar Surface Area (PSA) | ≤ 60 Ų | 54.5 Ų | Compliant. Suggests good potential for cell permeability in later-stage compounds. |

Predicted values generated using computational models.

Chemical Tractability and Synthetic Vectors

The true power of this fragment lies in its potential for chemical modification. The two bromine atoms at the 2 and 6 positions are ideal handles for well-established cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the controlled and directional "growing" of the fragment into adjacent binding pockets.

-

Vector 1 (C2-Br): Modification at this position allows for exploration of the solvent-exposed region or deeper pockets adjacent to the core binding site.

-

Vector 2 (C6-Br): Provides a second, distinct vector for optimization, allowing for fine-tuning of selectivity and potency.

-

Vector 3 (C3-NH2): The amine can be acylated or used in other derivatizations to probe interactions in its immediate vicinity.

This inherent chemical reactivity means that once a binding mode is confirmed, a library of analogs can be rapidly synthesized to build a structure-activity relationship (SAR).

The FBDD Workflow: From Fragment to Lead

The journey from a weakly binding fragment to a potent lead compound is a structured, multi-stage process. The aminopyridine core is well-suited to navigate this workflow, which is heavily reliant on biophysical and structural biology techniques.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Comprehensive analysis of commercial fragment libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of novel p38alpha MAP kinase inhibitors using fragment-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. researchgate.net [researchgate.net]

- 10. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Potential Applications of Substituted 3-Aminopyridines

This guide provides an in-depth exploration of the synthesis, properties, and burgeoning applications of substituted 3-aminopyridines. This versatile heterocyclic scaffold has garnered significant attention in medicinal chemistry, materials science, and catalysis due to its unique electronic and structural features. We will delve into the causality behind experimental choices, provide validated protocols, and present a comprehensive overview of the therapeutic and technological potential of this remarkable class of compounds.

The 3-Aminopyridine Core: A Privileged Structure

The 3-aminopyridine moiety is characterized by an amino group at the C3 position of the pyridine ring. This specific arrangement confers a unique set of properties, including its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions.[1][2] These attributes make it a valuable building block in the design of molecules with specific biological or material functions.[3][4] The electronic nature of the pyridine ring can be readily modulated by the introduction of various substituents, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties.

Several synthetic routes to the 3-aminopyridine core have been established, with the Hofmann rearrangement of nicotinamide being a common and efficient method.[5][6][7] Other approaches include the reduction of 3-nitropyridine and the hydrolysis of β-pyridylurethane.[5][7] The choice of synthetic strategy often depends on the desired substitution pattern on the pyridine ring. For instance, N-substituted-3-amino-4-halopyridines can be accessed through a sequential Boc-removal/reductive amination protocol.[8]

Medicinal Chemistry: Targeting Disease with Precision

The 3-aminopyridine scaffold is a cornerstone in modern drug discovery, with derivatives showing promise in a multitude of therapeutic areas.[4] Its ability to interact with various biological targets, including enzymes and receptors, has led to the development of potent and selective therapeutic agents.[9]

Kinase Inhibition in Oncology

A significant application of substituted 3-aminopyridines is in the development of protein kinase inhibitors for cancer therapy.[10][11] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 3-aminopyridine core can be elaborated to create potent inhibitors of various kinases.

A notable example is the development of 3-aminopyridin-2-one derivatives as inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key regulators of mitosis.[10][12] Inhibition of these kinases disrupts the spindle assembly checkpoint, leading to mitotic catastrophe and cell death in cancer cells.[12]

Signaling Pathway: Inhibition of Mitotic Kinases by 3-Aminopyridinone Derivatives

Caption: Inhibition of MPS1 and Aurora kinases by 3-aminopyridinone derivatives.

Other kinase targets for 3-aminopyridine-based inhibitors include Tropomyosin receptor kinase (TRK) and Spleen tyrosine kinase (Syk).[13][14] For instance, certain aminopyrimidine derivatives have shown potent inhibitory activities against TRKA with IC50 values in the low nanomolar range.[13]

Table 1: Inhibitory Activity of Representative 3-Aminopyridine Derivatives against Various Kinases

| Compound Class | Target Kinase(s) | Key Substituents | IC50 / Ki | Reference |

| 3-Aminopyridin-2-one | MPS1, Aurora A/B | 5-(pyridin-4-yl) | Ki: 0.28 µM (MPS1) | [10] |

| 3-Aminopyridin-2-one | Aurora A/B | 5-(1-methyl-1H-pyrazol-4-yl) | Ki: 0.12 µM (Aurora A) | [10] |

| Aminopyrimidine | TRKA | Varies | IC50: 5.0 - 7.0 nM | [13] |

| Pyrazolopyrazine-3-amine | Syk | Varies | Potent inhibition | [14] |

| Imidazo[1,2-α]pyridine | HT-29 cell line | C-2 nitro, C-3 p-chlorophenyl | IC50: 4.15 µM | [15] |

| Imidazo[1,2-α]pyridine | B16F10 cell line | C-2 2,4-difluorophenyl, C-3 p-chlorophenyl amine | IC50: 14.39 µM | [15] |

Neurological Disorders

Aminopyridines have also been investigated for their potential in treating neurological disorders.[3][5] The parent compound, 3-aminopyridine, acts as a potassium channel blocker, which can enhance neurotransmitter release.[5] This property is being explored for the treatment of conditions like multiple sclerosis.[3][5] Furthermore, derivatives of 4-aminopyridine have been developed to restore conduction in injured spinal cord tissue.[16] The synthesis of peptide derivatives of 4-aminopyridine has been explored to reduce toxicity while retaining therapeutic efficacy for neurodegenerative diseases like Alzheimer's.[17]

Agrochemicals and Beyond: Expanding the Horizon

The utility of substituted 3-aminopyridines extends beyond pharmaceuticals. In the agricultural sector, these compounds are explored for their potential as active ingredients in agrochemicals due to their biological activity against pests and diseases.[3][18] The ability to synthesize a wide array of derivatives allows for the development of compounds with specific activities and environmental profiles.

In the realm of materials science, 3-aminopyridine and its derivatives are utilized in the synthesis of coordination complexes and polymers.[3][6] Their ability to act as ligands in coordination chemistry is a key feature.[3] For example, amino-pyridine iron(II) complexes have been shown to catalyze atom transfer radical polymerization (ATRP).[19][20]

Experimental Protocols: A Practical Guide

To facilitate further research and development, this section provides detailed, self-validating experimental protocols for the synthesis of key substituted 3-aminopyridine intermediates and final products.

Synthesis of a 3-Aminopyridin-2-one Library via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of a library of 3-aminopyridin-2-one derivatives, which are valuable scaffolds for kinase inhibitors.[10][12]

Experimental Workflow: Synthesis of 3-Aminopyridin-2-one Derivatives

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Buy 3-Aminopyridine | 462-08-08 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 10. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. experts.umn.edu [experts.umn.edu]

- 20. par.nsf.gov [par.nsf.gov]

Electronic properties of "2,6-Dibromo-5-ethoxypyridin-3-amine"

An In-depth Technical Guide to the Predicted Electronic Properties of 2,6-Dibromo-5-ethoxypyridin-3-amine

Executive Summary

This technical guide provides a comprehensive analysis of the predicted electronic properties of this compound, a polysubstituted pyridine derivative. While direct experimental data for this specific molecule is not extensively published, this document leverages established principles of physical organic chemistry and computational chemistry to forecast its electronic behavior. By dissecting the individual and collective electronic contributions of its amine, ethoxy, and bromine substituents, we can build a robust theoretical model. This guide will explore the anticipated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, and the resulting implications for the molecule's reactivity and potential applications in fields such as medicinal chemistry and materials science. Furthermore, we present detailed, field-proven computational and experimental protocols for the validation of these theoretical predictions, ensuring a pathway for empirical verification.

Introduction: The Significance of a Polysubstituted Pyridine Core

This compound (CAS No: 1000018-10-9; Molecular Formula: C7H8Br2N2O) is a heterocyclic compound built upon a pyridine scaffold.[1] The pyridine ring system is a cornerstone in chemical sciences due to its prevalence in natural products, pharmaceuticals, and functional organic materials.[2] The electronic nature of the pyridine ring is inherently π-deficient, a characteristic that is profoundly modulated by the attached functional groups. The subject molecule features a unique combination of strong electron-donating groups (amine and ethoxy) and electron-withdrawing halogens (bromine), suggesting a complex and finely tuned electronic structure.

Understanding the electronic properties of such molecules is paramount. These properties govern their chemical reactivity, light-absorption characteristics, and intermolecular interactions. For drug development professionals, the electron distribution influences how a molecule docks with a protein receptor.[3][4] For materials scientists, the HOMO-LUMO gap is a primary determinant of a material's potential in organic electronic applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[5][6] The bromine atoms, in particular, serve a dual role: they significantly alter the electronic landscape and provide reactive handles for further molecular elaboration through transition-metal-catalyzed cross-coupling reactions.[7]

Theoretical Framework: Understanding Substituent-Induced Electronic Effects

The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Energy: Correlates with the ability to donate electrons (nucleophilicity). A higher HOMO energy level indicates a greater propensity for electron donation and oxidation.

-

LUMO Energy: Correlates with the ability to accept electrons (electrophilicity). A lower LUMO energy level suggests a greater affinity for electrons and easier reduction.

-

HOMO-LUMO Gap (ΔE): This energy difference is a critical indicator of molecular stability and electronic excitation properties. A smaller gap generally implies higher chemical reactivity and a shift in light absorption to longer wavelengths (a bathochromic or red shift).[8][9]

Substituents on an aromatic ring, such as pyridine, modify these orbital energies through two primary mechanisms:

-

Inductive Effects (-I/+I): The polarization of σ-bonds due to electronegativity differences. Halogens and oxygen are electronegative and exert an electron-withdrawing inductive effect (-I).

-

Resonance Effects (-R/+R): The delocalization of π-electrons between the substituent and the ring. Substituents with lone pairs, such as amine (-NH2) and ethoxy (-OC2H5), exert a powerful electron-donating resonance effect (+R).

The final electronic properties of this compound arise from the interplay of these competing effects.

Analysis of Substituent Effects on the Pyridine Core

The electronic landscape of this compound is a direct result of the synergistic and antagonistic effects of its four substituents.

-

Pyridine Core: As a baseline, the nitrogen atom in the heterocycle makes the ring electron-deficient compared to benzene, generally lowering the HOMO and LUMO energy levels.[10]

-

Amine (-NH2) and Ethoxy (-OC2H5) Groups: These are powerful +R electron-donating groups (EDGs). Their lone pairs delocalize into the pyridine ring, significantly increasing electron density. This effect will substantially raise the energy of the HOMO, making the molecule a better electron donor than unsubstituted pyridine.[11]

-

Bromo (-Br) Groups: Bromine atoms are electronegative and exert a -I effect, withdrawing electron density from the ring and lowering the energy of all molecular orbitals. While they possess a +R effect due to their lone pairs, this is weak for halogens and is overshadowed by their inductive pull. Their primary role is to lower the LUMO energy.[7]

Predicted Outcome: The strong electron-donating character of the amine and ethoxy groups is expected to dominate, leading to a high-energy HOMO. Conversely, the powerful inductive pull of the two bromine atoms will contribute to a lowering of the LUMO. This combined action is predicted to result in a significantly reduced HOMO-LUMO gap, making the molecule more reactive and likely to absorb light in the visible spectrum.

Caption: Logical relationship of substituent effects on the frontier molecular orbitals.

Predicted Electronic Data Summary

While quantitative values require dedicated computation or experimentation, a qualitative summary provides a clear predictive framework.

| Feature | Substituent Contribution | Predicted Net Effect |

| HOMO Energy Level | -NH2 & -OEt: Strong elevation (+R effect). -Br: Minor lowering (-I effect). | Significantly Raised. The molecule is expected to be a good electron donor and susceptible to oxidation. |

| LUMO Energy Level | -Br: Significant lowering (-I effect). -NH2 & -OEt: Minor elevation (+R effect). | Significantly Lowered. The molecule should be a better electron acceptor than simpler pyridine derivatives. |

| HOMO-LUMO Gap (ΔE) | Combination of a raised HOMO and a lowered LUMO. | Substantially Reduced. This suggests potential for color (absorption in the visible range) and higher reactivity. |

| Electron Density | Delocalization from -NH2 and -OEt into the ring, counteracted by withdrawal at C2/C6. | The ring is electron-rich, particularly at positions ortho and para to the donating groups. |

Protocols for a Self-Validating System

To move from prediction to empirical fact, a two-pronged approach involving computational modeling and experimental validation is essential.

Computational Protocol: Density Functional Theory (DFT) Analysis

DFT is a powerful quantum mechanical method for predicting the electronic structure of molecules with high accuracy.[12][13]

Methodology:

-

Structure Input: Construct the 3D model of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and robust method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[13]

-

Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to determine the key electronic properties. This will yield precise values for the HOMO and LUMO energies, the total dipole moment, and the molecular electrostatic potential (MEP) map.

-

Excited State Calculation (Optional): Use Time-Dependent DFT (TD-DFT) to simulate the UV-Visible absorption spectrum, providing a theoretical prediction of the molecule's color and optical band gap.

Caption: A typical workflow for computational analysis using Density Functional Theory.

Experimental Protocol: Electrochemical and Spectroscopic Validation

A. Cyclic Voltammetry (CV) for Electrochemical Gap Cyclic voltammetry is the standard technique for measuring the oxidation and reduction potentials of a molecule, which can be directly correlated to the HOMO and LUMO energy levels.

-

Sample Preparation: Dissolve a small, precise amount of this compound (e.g., 1-2 mM) in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Cell Assembly: Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Internal Reference: Add an internal reference standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc+).

-

Data Acquisition: Purge the solution with an inert gas (N2 or Ar) for 10-15 minutes. Scan the potential from an initial value to a final value and back, recording the current response. The scan should cover the expected oxidation and reduction events.

-

Data Analysis:

-

Determine the onset potential of the first oxidation wave (E_ox) and the first reduction wave (E_red) relative to the Fc/Fc+ couple.

-

Calculate the HOMO and LUMO energies using the empirical formulas:

-

E_HOMO = -[E_ox (vs Fc/Fc+) + 4.8] eV

-

E_LUMO = -[E_red (vs Fc/Fc+) + 4.8] eV

-

-

The electrochemical gap is then E_LUMO - E_HOMO.

-

B. UV-Visible Spectroscopy for Optical Gap This technique measures the absorption of light by the molecule as a function of wavelength, directly probing the electronic transitions between orbitals.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol).

-

Data Acquisition: Record the absorption spectrum over a relevant range (e.g., 200-800 nm) using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis: Identify the wavelength of maximum absorption (λ_max). Determine the onset of the lowest energy absorption band (λ_onset). The optical band gap can be estimated using the formula:

-

E_gap (optical) = 1240 / λ_onset (nm) eV

-

Caption: Parallel workflows for the experimental validation of electronic properties.

Potential Applications Inferred from Electronic Properties

The predicted electronic structure of this compound suggests its utility in several advanced applications:

-

Pharmaceutical Intermediates: The electron-rich pyridine core with defined hydrogen bond donors (-NH2) and acceptors (N-pyridine, -OEt) is a classic pharmacophore. The electronic properties will dictate its binding affinity and metabolic stability. Similar structures have been investigated for various therapeutic targets.[3][4]

-

Organic Semiconductors: The anticipated low HOMO-LUMO gap could make the molecule a candidate for a p-type or ambipolar organic semiconductor. The bromine atoms are ideal handles for polymerization or dendrimerization via Suzuki or Stille coupling to create larger conjugated systems for use in organic electronics.[5][7]

-

Dye-Sensitized Solar Cells (DSSCs): Molecules with strong donor groups and a conjugated system can act as sensitizers in DSSCs. The amine and ethoxy groups can serve as the electron donor part of a D-π-A (Donor-π bridge-Acceptor) dye system.

Conclusion

This compound presents a fascinating case study in molecular design. The strategic placement of powerful electron-donating and electron-withdrawing groups on a pyridine scaffold creates a molecule with a predicted high-energy HOMO, low-energy LUMO, and a correspondingly small energy gap. These characteristics point towards a chemically reactive and optically active compound. While this guide provides a robust theoretical foundation for understanding its electronic properties, the true potential of this molecule will be unlocked through the application of the detailed computational and experimental protocols outlined herein. Such validation is a critical next step for its rational deployment in either drug discovery or materials science innovation.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Cas 1448326-33-7,(S)-5-broMo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-aMine | lookchem [lookchem.com]

- 5. chem.as.uky.edu [chem.as.uky.edu]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. HOMO inversion as a strategy for improving the light-absorption properties of Fe( ii ) chromophores - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02926H [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA] - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2,6-Dibromo-5-ethoxypyridin-3-amine in the Synthesis of Novel Protein Degraders: An In-depth Technical Guide

This guide provides an in-depth technical exploration of 2,6-Dibromo-5-ethoxypyridin-3-amine as a versatile chemical scaffold for the synthesis of next-generation protein degraders. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the strategic value of this building block and provides field-proven insights into its application, grounded in established chemical principles.

The Dawn of Targeted Protein Degradation: A Paradigm Shift in Therapeutics

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to the complete removal of disease-causing proteins.[1][2] This is primarily achieved through the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[3][4][5]

A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[6][7] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[8][9] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple protein targets, leading to potent and sustained pharmacological effects.[5]

The choice of E3 ligase is critical, with the majority of current PROTACs utilizing ligands for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.[10][11] The development of novel, synthetically accessible ligands for these and other E3 ligases is a key area of research aimed at expanding the scope and selectivity of TPD.[12]

Diagram: Mechanism of Action of a PROTAC

Caption: General mechanism of PROTAC-mediated protein degradation.

Introducing this compound: A Privileged Scaffold

This compound (CAS: 1000018-10-9) is a highly functionalized pyridine derivative that serves as an excellent starting material for the synthesis of novel E3 ligase ligands. Its key structural features offer distinct advantages for synthetic diversification:

-

Orthogonal Reactivity: The two bromine atoms at the 2- and 6-positions of the pyridine ring exhibit differential reactivity, allowing for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. This is crucial for the controlled, step-wise construction of complex molecules.

-

Strategic Substitution: The ethoxy and amine groups provide additional points for modification or can serve to modulate the physicochemical properties (e.g., solubility, cell permeability) of the final PROTAC. The amine group, in particular, can be a key hydrogen bond donor for interaction with the E3 ligase.

-

Three-Dimensional Vectorality: The arrangement of reactive sites and substituents on the pyridine core allows for the exploration of diverse exit vectors for linker attachment, which is critical for optimizing the formation of a productive ternary complex.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1000018-10-9 |

| Molecular Formula | C₇H₈Br₂N₂O |

| Molecular Weight | 311.96 g/mol |

| Appearance | Off-white to light yellow powder |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and Dichloromethane |

Synthetic Strategy: From Building Block to a Novel VHL Ligand

This section outlines a robust, two-step synthetic workflow to convert This compound into a novel VHL E3 ligase ligand. This proposed pathway leverages well-established and high-yielding palladium-catalyzed cross-coupling reactions.

Diagram: Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of a novel VHL ligand core.

Step 1: Selective Mono-Arylation via Suzuki-Miyaura Cross-Coupling

The first step involves a selective Suzuki-Miyaura cross-coupling at the more sterically accessible 6-position of the pyridine ring. This reaction introduces a key structural motif required for VHL recognition.

Experimental Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add This compound (1.0 eq.), the desired arylboronic acid or ester (1.1 eq.), a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the mono-arylated intermediate.

Step 2: Functionalization of the Second Bromine Atom

The remaining bromine at the 2-position can be functionalized in a second palladium-catalyzed cross-coupling reaction. The choice of reaction will depend on the desired final structure of the VHL ligand. For instance, a second Suzuki coupling can introduce another aryl group, or a Buchwald-Hartwig amination can install a substituted amine, which can serve as a linker attachment point.

Experimental Protocol (Suzuki Coupling):

-

Reaction Setup: In a procedure analogous to Step 1, combine the mono-arylated intermediate (1.0 eq.), the second arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq.), and a base (e.g., K₃PO₄) (2.0 eq.) in a dry Schlenk flask under an inert atmosphere.

-

Solvent and Execution: Use a suitable degassed solvent (e.g., toluene/water) and heat the reaction to 100 °C, monitoring by TLC or LC-MS.

-

Work-up and Purification: Follow the work-up and purification procedures as described in Step 1 to isolate the final VHL ligand core.

Assembling the PROTAC: Linker Conjugation

Once the novel VHL ligand core is synthesized with an appropriate functional handle (e.g., a primary amine or a carboxylic acid), it can be conjugated to a linker, which is subsequently attached to the "warhead" that binds the protein of interest. Standard peptide coupling or click chemistry reactions are commonly employed for this purpose.

Table: Common Linker Conjugation Chemistries

| Reaction Type | Coupling Partners | Common Reagents |

| Amide Bond Formation | Carboxylic Acid + Amine | HATU, HBTU, EDC/HOBt |

| Click Chemistry (CuAAC) | Alkyne + Azide | CuSO₄, Sodium Ascorbate |

| Ether Synthesis | Alcohol + Alkyl Halide | NaH, K₂CO₃ |

Characterization and Validation of the Final PROTAC

The synthesized PROTAC must be rigorously characterized to confirm its identity, purity, and biological activity.

Analytical Techniques:

-

Structural Verification: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the chemical structure.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound.

Biological Validation:

-

Binding Affinity: Biophysical assays such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to measure the binding affinity of the PROTAC to the POI and the E3 ligase.

-

Ternary Complex Formation: Techniques like Fluorescence Resonance Energy Transfer (FRET) or size-exclusion chromatography can confirm the formation of the POI-PROTAC-E3 ternary complex.

-

Protein Degradation: Western blotting or quantitative mass spectrometry-based proteomics are used to measure the reduction in the levels of the POI in cells treated with the PROTAC.

-

Cellular Potency: The half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) are determined from dose-response experiments in relevant cell lines.

Conclusion and Future Outlook

This compound represents a strategically valuable and versatile starting material for the synthesis of novel E3 ligase ligands for use in protein degraders. Its inherent reactivity and substitution pattern allow for the efficient construction of diverse chemical scaffolds. The synthetic pathways outlined in this guide, based on robust and well-precedented palladium-catalyzed cross-coupling reactions, provide a clear roadmap for researchers to explore new chemical space in the exciting and rapidly evolving field of targeted protein degradation. The continued development of such novel building blocks will be instrumental in creating the next generation of highly selective and potent therapeutic agents.

References

- 1. GIHI CHEMICALS CO.,LIMITED Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 2. 1000018-10-9 | this compound | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 3. Cas 1448326-33-7,(S)-5-broMo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-aMine | lookchem [lookchem.com]

- 4. Synthetic routes for a new family of chiral tetradentate ligands containing pyridine rings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmaceutical intermediates | lookchem [lookchem.com]

- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asset.library.wisc.edu [asset.library.wisc.edu]

- 12. angenechemical.com [angenechemical.com]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2,6-Dibromo-5-ethoxypyridin-3-amine from 3-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Highly functionalized pyridines, such as the target molecule 2,6-Dibromo-5-ethoxypyridin-3-amine, are invaluable building blocks for creating complex molecular architectures. The presence of multiple, distinct functional groups—amine, ethoxy, and bromo moieties—offers versatile handles for subsequent chemical modifications, enabling the exploration of vast chemical space in lead optimization campaigns. This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, starting from the readily available precursor, 3-aminopyridine.

Overall Synthetic Strategy

The transformation of 3-aminopyridine into this compound is a multi-step process that requires careful control of regioselectivity. A direct conversion is not feasible due to the challenge of selectively introducing the ethoxy group at the C5 position in the presence of other reactive sites. The strategy outlined here involves two primary stages:

-

Regioselective Dibromination: The pyridine ring is first activated by the amino group, which directs electrophilic bromination to the C2 and C6 positions.

-

Staged Introduction of the 5-Ethoxy Group: A sequence of reactions is employed to install the ethoxy group at the C5 position. This involves protection of the existing amine, introduction of a nitro group, its conversion to a hydroxyl group, subsequent etherification, and final deprotection.

This structured approach ensures high yields and minimizes the formation of undesirable side products.

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 2,6-Dibromo-3-aminopyridine

This initial and critical step involves the direct bromination of 3-aminopyridine. The strong activating nature of the amino group at the 3-position directs incoming electrophiles preferentially to the ortho (C2) and para (C6) positions, enabling a highly regioselective dibromination.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. N-Bromosuccinimide (NBS) serves as the source of the electrophilic bromine. The electron-donating amino group increases the nucleophilicity of the pyridine ring, facilitating the attack on the bromine electrophile. This occurs sequentially at the C2 and C6 positions, leading to the desired dibrominated product.

Caption: Simplified mechanism of electrophilic bromination.

Experimental Protocol 1: Synthesis of 2,6-Dibromo-3-aminopyridine

This protocol is adapted from a procedure known to produce the target intermediate in high yield.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |

| 3-Aminopyridine | 94.11 | 4.75 g | 50.5 | 1.0 eq |

| N-Bromosuccinimide (NBS) | 177.98 | 18.9 g | 106.2 | 2.1 eq |